4-(3-氨基苯基)-噻唑-2-基胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

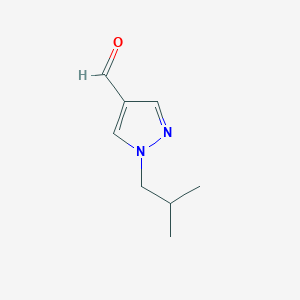

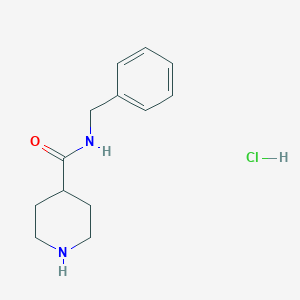

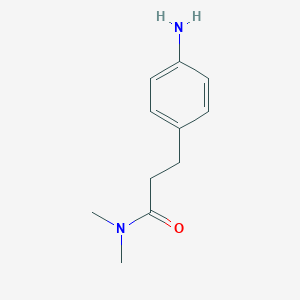

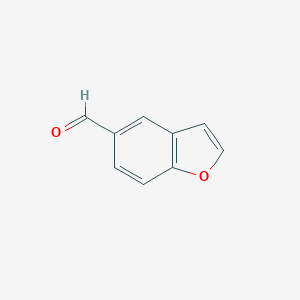

The compound "4-(3-Amino-phenyl)-thiazol-2-ylamine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in material science. The compound is structurally related to various other thiazole derivatives that have been synthesized and characterized in recent studies, such as those involving aromatic unsymmetrical diamine monomers containing thiazole rings used to prepare novel polyimides , and other thiazole-based compounds with potential antimicrobial activity and applications in promoting plant growth .

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategies that allow for the formation of C-C and C-N bonds. For instance, a one-pot synthesis method has been developed for the creation of benzo[d]thiazol-2-ylamino derivatives in water, which is an eco-friendly solvent, without the need for metal catalysts . Similarly, the synthesis of aromatic unsymmetrical diamine monomers containing thiazole rings, such as APPT, has been achieved and used for the preparation of polyimides . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall geometry and properties of the compound. For example, the crystal structure of a related compound, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, has been determined by X-ray analysis, revealing a triclinic space group and specific bond distances within the thiazole ring . Such detailed structural analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, often influenced by the substituents attached to the thiazole core. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, where the amino group forms an intramolecular hydrogen bond with a sulfur atom . Such interactions can significantly affect the reactivity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined by their molecular structure. For example, polyimides derived from thiazole-based diamine monomers exhibit high thermal stability, good solubility in polar solvents, and excellent mechanical properties, making them suitable for high-performance materials . The electronic structure, as analyzed through DFT calculations, provides insights into the stability and reactivity of these compounds, as seen in the study of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone derivatives . Additionally, the presence of substituents like the trifluoromethyl group can influence the tautomeric forms and stereoisomerism of thiazole derivatives, as demonstrated in the synthesis and structural analysis of certain 1,3-thiazol-2(5H)-ones .

科研应用

1. 蛔虫驱除和抗炎活性

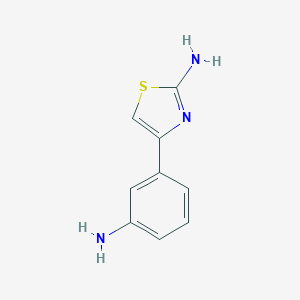

已合成4-(3-氨基苯基)-噻唑-2-基胺衍生物,并显示出显著的蛔虫驱除和抗炎活性。这些化合物是通过噻唑-2-基胺衍生物与各种苯乙酰溴反应合成的(Shetty, Khazi, & Ahn, 2010)。

2. 抗增殖活性

研究表明,与4-(3-氨基苯基)-噻唑-2-基胺相关的噻唑衍生物具有抗增殖潜力。这些化合物的合成经历了多个步骤,并评估了它们的理化性质、药物样性和生物靶标预测,突显了它们的细胞毒性特性(Yurttaş, Evren, & Özkay, 2022)。

3. 抗菌特性

源自2-氨基4-取代苯基噻唑的化合物,与4-(3-氨基苯基)-噻唑-2-基胺密切相关,在抗菌研究中显示出有希望的结果。合成的化合物对各种细菌菌株显示出显著的抗菌活性(Suthar, Patel, Patel, & Patel, 2009)。

4. 腐蚀抑制

包括类似于4-(3-氨基苯基)-噻唑-2-基胺的噻唑衍生物已被合成并用作铜的腐蚀抑制剂。这些化合物显示出高的抑制效率,表明它们有潜在用途来保护金属表面(Farahati et al., 2019)。

5. 降压和心脏药物

关于4-芳基-N-(芳基)-3-(丙-2-烯-1-基)-2,3-二氢-1,3-噻唑-2-亚胺,这是与4-(3-氨基苯基)-噻唑-2-基胺相关的一类化合物,已经证明具有潜在的降压效果。这些物质已被合成并测试其对心血管系统的影响,显示出有希望的结果(Drapak et al., 2019)。

未来方向

性质

IUPAC Name |

4-(3-aminophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWQWEQGANDQFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284776 |

Source

|

| Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Amino-phenyl)-thiazol-2-ylamine | |

CAS RN |

103740-34-7 |

Source

|

| Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-aminophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

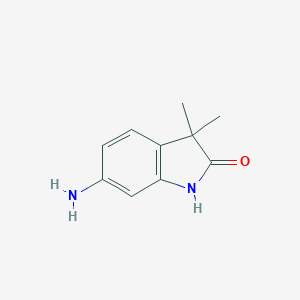

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)